molecular formula C19H22N4O B2929453 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396875-35-6

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2929453
CAS No.: 1396875-35-6
M. Wt: 322.412
InChI Key: SFQWFDFDWHJAAA-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a complex organic compound with diverse potential applications in scientific research. Known for its unique structure combining a pyrazolopyridine moiety with a tert-butylphenyl group, this compound offers a range of reactivity and stability characteristics, making it of interest to chemists and researchers across multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves a multi-step process:

  • Formation of the pyrazolo[1,5-a]pyridine core: : This can be achieved via the reaction of appropriate pyrazole derivatives with pyridine compounds under specific catalytic conditions.

  • Introduction of the tert-butylphenyl group: : Using methods like Suzuki coupling or Stille coupling, the tert-butylphenyl group is introduced to form the desired substituent.

  • Urea formation: : The final step involves the reaction of the intermediate with an isocyanate or urea derivative under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, utilizing continuous flow chemistry techniques to ensure consistency and efficiency. Optimizing reaction conditions such as temperature, pressure, and catalyst concentrations is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is known to undergo several types of chemical reactions:

  • Oxidation: : Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reacts with nucleophiles and electrophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (mild conditions), potassium permanganate (strong conditions).

  • Reducing Agents: : Sodium borohydride (moderate conditions), lithium aluminum hydride (strong conditions).

  • Solvents: : Common solvents used include dichloromethane, toluene, and dimethyl sulfoxide.

Major Products Formed

Depending on the reaction conditions, the major products can vary:

  • Oxidation: : Formation of corresponding oxides or hydroxylated derivatives.

  • Reduction: : Reduced forms, including alcohol or amine derivatives.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has numerous applications across scientific disciplines:

  • Chemistry: : Utilized as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor or modulator.

  • Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.

  • Industry: : Used in material science for the development of new polymers or as a stabilizer in chemical formulations.

Mechanism of Action

The precise mechanism of action for 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea varies depending on its application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their function or activity. The pathways involved typically include modulation of enzymatic activity, binding to active sites, and inducing conformational changes in biological macromolecules.

Comparison with Similar Compounds

Compared to similar compounds, 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea stands out due to its specific structural features and stability:

  • Similar Compounds: : Pyrazolopyridine derivatives, phenylurea compounds.

  • Unique Features: : The combination of pyrazolopyridine and tert-butylphenyl groups offers a unique profile in terms of reactivity and potential biological activity.

  • Comparison: : Other similar compounds might include variations in substituents or different linking groups, which can result in altered reactivity and application potential.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-19(2,3)15-7-9-16(10-8-15)22-18(24)20-12-14-13-21-23-11-5-4-6-17(14)23/h4-11,13H,12H2,1-3H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQWFDFDWHJAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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